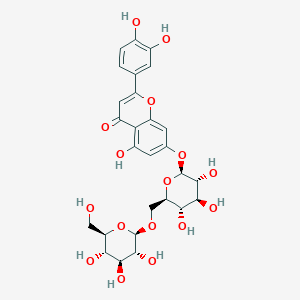

N-((1-(dimethylcarbamoyl)piperidin-4-yl)methyl)-2-phenylthiazole-4-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of similar compounds often involves the use of piperidine derivatives . A common method involves coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid. The resulting intermediate compounds are then treated with 1-(2-chloro ethyl) piperidine hydrochloride to yield the final derivatives .Wissenschaftliche Forschungsanwendungen

Enzyme Inhibition

Compounds structurally similar to N-((1-(dimethylcarbamoyl)piperidin-4-yl)methyl)-2-phenylthiazole-4-carboxamide have been explored for their potential as enzyme inhibitors. For instance, 1-(1,3,5-triazin-yl)piperidine-4-carboxamide derivatives have been identified as inhibitors of soluble epoxide hydrolase, with specific structural modifications enhancing their potency and selectivity (R. Thalji et al., 2013). These findings highlight the significance of heterocyclic and piperidine modifications in modulating biological activity, which could be relevant to the applications of this compound in enzyme inhibition.

Antitumor Activity

N-Acyl-2-aminothiazoles, including compounds with piperidine moieties, have shown antitumor activity by inhibiting cyclin-dependent kinase 2 (CDK2), a key regulator of cell cycle progression. The compound BMS-387032, for example, has demonstrated potent antitumor effects and has entered clinical trials, underscoring the therapeutic potential of such structures in cancer treatment (R. Misra et al., 2004).

Antimicrobial and Antituberculosis Activity

Thiazole-aminopiperidine hybrids have been synthesized and evaluated for their antimicrobial and antituberculosis activities. These compounds exhibit significant in vitro activity against Mycobacterium tuberculosis, highlighting their potential in the development of new antituberculosis agents (V. U. Jeankumar et al., 2013).

Neuroprotection and Neuroinflammation

Compounds with piperidine and carboxamide functionalities have been studied for their neuroprotective properties, particularly in the context of Alzheimer's disease. For instance, dimethyl-carbamic acid 2,3-bis-dimethylcarbamoyloxy-6-(4-ethyl-piperazine-1-carbonyl)-phenyl ester has been synthesized and evaluated for its potential to offer a multi-target therapeutic approach in treating neurodegenerative diseases, demonstrating inhibitory activity against acetylcholinesterase and neuroprotective effects against toxicity (L. Lecanu et al., 2010).

Wirkmechanismus

Target of Action

Thiazole derivatives, which this compound is a part of, have been reported to exhibit a wide range of biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant . The specific targets can vary depending on the substituents on the thiazole ring .

Mode of Action

For instance, some thiazole derivatives have been reported to bind to DNA and interact with topoisomerase II, resulting in DNA double-strand breaks, a G2 stop, and ultimately, cell death .

Biochemical Pathways

Thiazole derivatives are known to affect various biochemical pathways due to their diverse biological activities . The affected pathways and their downstream effects would depend on the specific targets and mode of action of the compound.

Result of Action

Given the diverse biological activities of thiazole derivatives, the effects could range from antimicrobial activity to anti-inflammatory and antitumor effects .

Biochemische Analyse

Biochemical Properties

Thiazoles are known to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions can be influenced by the specific substituents on the thiazole ring .

Cellular Effects

Thiazole derivatives have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Thiazole derivatives can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Eigenschaften

IUPAC Name |

N-[[1-(dimethylcarbamoyl)piperidin-4-yl]methyl]-2-phenyl-1,3-thiazole-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24N4O2S/c1-22(2)19(25)23-10-8-14(9-11-23)12-20-17(24)16-13-26-18(21-16)15-6-4-3-5-7-15/h3-7,13-14H,8-12H2,1-2H3,(H,20,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBBGRNGWFCYMMZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)N1CCC(CC1)CNC(=O)C2=CSC(=N2)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[1-(2,2-difluoro-2-phenylethyl)-1H-1,2,3-triazol-4-yl]methanol](/img/structure/B2969623.png)

![5-Ethyl-N-[(1-morpholin-4-ylcyclobutyl)methyl]thiophene-2-sulfonamide](/img/structure/B2969624.png)

![N-(2-(5-(4-bromobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-(thiophen-2-yl)acetamide](/img/structure/B2969626.png)

![5-Bromo-N-[(4-morpholin-4-ylthian-4-yl)methyl]thiophene-2-sulfonamide](/img/structure/B2969627.png)

![Methyl[(1-methyl-3-nitro-1H-pyrazol-5-yl)methyl]amine hydrochloride](/img/structure/B2969636.png)

![1-Benzyl-3-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)urea](/img/structure/B2969637.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(8-methyl-10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)acetamide](/img/structure/B2969639.png)